1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-

Cytotoxicity profiling NCI one-dose primary screen Structure-activity relationship (SAR)

1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- (CAS 676530-54-4), also known as 2-(4-chlorobenzyl)-1H-naphth[2,3-d]imidazole or compound 1b , is a synthetic heterocyclic compound belonging to the 2-substituted naphtho[2,3-d]imidazole class. It features a linear tricyclic naphthimidazole core with a 4-chlorobenzyl substituent at the 2-position.

Molecular Formula C18H13ClN2
Molecular Weight 292.8 g/mol
CAS No. 676530-54-4
Cat. No. B12521574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-
CAS676530-54-4
Molecular FormulaC18H13ClN2
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC(=N3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN2/c19-15-7-5-12(6-8-15)9-18-20-16-10-13-3-1-2-4-14(13)11-17(16)21-18/h1-8,10-11H,9H2,(H,20,21)
InChIKeyPVBAXBYVEKRZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- (CAS 676530-54-4): A 4-Chlorobenzyl-Substituted Naphthoimidazole for Cytotoxicity Research Procurement


1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- (CAS 676530-54-4), also known as 2-(4-chlorobenzyl)-1H-naphth[2,3-d]imidazole or compound 1b [1], is a synthetic heterocyclic compound belonging to the 2-substituted naphtho[2,3-d]imidazole class. It features a linear tricyclic naphthimidazole core with a 4-chlorobenzyl substituent at the 2-position. This compound was first synthesized and evaluated as part of a series of 2-benzylnaphth[2,3-d]imidazoles designed as potential DNA-bivalent ligands for anticancer activity [1]. Key physicochemical properties include a molecular weight of 292.76 g/mol, a calculated LogP of 4.96, and a topological polar surface area (PSA) of 28.68 Ų .

Why 2-Benzylnaphthoimidazole Analogs Cannot Be Interchanged: Evidence-Guided Selection for 676530-54-4


2-Substituted naphtho[2,3-d]imidazoles exhibit substitution-dependent cytotoxicity profiles, making generic replacement scientifically unsound. In the foundational study by Grella et al., the unsubstituted parent compound 1a showed significant broad-spectrum cytotoxicity (GI50 = 5.1 µM) [1]. However, introduction of a single 4-chloro substituent on the benzyl ring (compound 1b) profoundly altered the activity fingerprint – converting a broadly active compound into one with highly selective activity against specific leukemia cell lines [1]. This demonstrates that seemingly minor structural modifications within this scaffold produce non-linear, qualitatively different biological outcomes. A procurement decision based solely on the naphthoimidazole core without considering the specific substitution pattern risks selecting a compound with entirely divergent biological utility [1].

Quantitative Differentiation Evidence for 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- (CAS 676530-54-4) vs. Closest Analogs


Head-to-Head Cytotoxicity Comparison: 4-Chlorobenzyl Derivative (1b) vs. Unsubstituted Parent (1a) in Three-Cell-Line Primary Screen

In a direct head-to-head comparison within the same NCI three-cell-line primary assay, compound 1b (4-chlorobenzyl) lost the broad-spectrum cytotoxic activity characteristic of the unsubstituted parent 1a. While 1a reduced cancer cell growth to 6% (MCF7 breast), 21% (SF-268 CNS), and 39% (CCRF-CEM leukemia) of untreated control levels, compound 1b permitted near-complete or unperturbed growth in most lines (50% MCF7, 101% NCI-H460 lung, 84% SF-268, 96% CCRF-CEM, 91% HL-60) [1]. However, 1b retained pronounced selective activity against specific leukemia lines: MOLT-4 (1% growth), RPMI-8226 (2% growth), and SR (5% growth), comparable to the most active compounds in the series [1]. This represents a qualitative shift from broad to narrow-spectrum activity driven solely by the 4-chloro substituent.

Cytotoxicity profiling NCI one-dose primary screen Structure-activity relationship (SAR)

Differential Advancement to NCI 60-Cell-Line Panel: 4-Chloro vs. 3,4-Dichloro and Other Substituted Analogs

Among the 11 compounds tested in the primary one-dose screen, only four (1c, 1h, 1i, and 1j) were selected for evaluation in the full NCI 60 human tumor cell line panel [1]. Compound 1b was not selected for advanced profiling, distinguishing it from the 3,4-dichlorobenzyl analog 1c, the 3-CF₃-4-NO₂ analog 1h, and the 4-methoxybenzyl analog 1i [1]. Compounds 1c, 1h, and 1i demonstrated mean graph midpoint (MGM) GI50 values of 15.8 µM, approximately 12.9 µM (estimated from Table 2), and 5.1 µM respectively across the 60-cell panel [1]. In contrast, 1b was classified as 'Inactive' in the primary screen classification [1]. This differential advancement provides a practical heuristic: 1b is appropriate for applications where broad cytotoxicity is undesirable, whereas 1c, 1h, and 1i are suitable for broad-spectrum anticancer studies.

NCI-60 screening Anticancer drug discovery Heterocyclic SAR

Lipophilicity-Driven Property Differentiation: Calculated LogP and PSA of 4-Chlorobenzyl vs. Unsubstituted Parent

The presence of the 4-chloro substituent in compound 1b produces a quantifiable increase in lipophilicity compared to the unsubstituted parent 1a. The calculated LogP for 1b is 4.96, with a topological polar surface area (tPSA) of 28.68 Ų . While the unsubstituted 2-benzylnaphth[2,3-d]imidazole (1a, CAS not assigned) has a calculated LogP of approximately 4.3 for closely related 1-(naphthalen-2-yl)-1H-benzo[d]imidazole analogs [2], the addition of chlorine on the benzyl ring raises LogP by approximately 0.5–0.7 log units while preserving a low PSA. This moderate increase in lipophilicity enhances predicted membrane permeability without substantially altering hydrogen-bonding capacity (1 donor, 1 acceptor maintained) . The measured melting point of 1b (188–190 °C) [1] also provides a practical identifier for compound verification upon receipt.

Physicochemical profiling Drug-likeness Lipophilicity

Synthetic Yield and Purity: Reproducible Preparation of the 4-Chlorobenzyl Naphthoimidazole

The synthesis of 2-(4-chlorobenzyl)-1H-naphth[2,3-d]imidazole (1b) proceeds via heterocyclization of 2,3-diaminonaphthalene with ethyl 4-chlorophenylacetimidate, yielding 200 mg (80.3%) after purification, with a melting point of 188–190 °C and TLC Rf = 0.63 (CHCl3:CH3OH 95:5) [1]. This yield is consistent with other 2-benzyl-substituted analogs in the series (yields ranged 70–85%), ensuring reliable resupply for repeated experiments [1]. Full characterization by ¹H NMR, ¹³C NMR, UV, and elemental analysis is reported [1], providing definitive identity benchmarks that can be used to verify compound integrity upon receipt.

Synthetic chemistry Compound procurement Quality control

Selectivity Fingerprint: Leukemia-Selective Activity of 1b vs. Multi-Lineage Activity of 1i

The most active compound in the series, 1i (4-methoxybenzyl), exhibited broad cytotoxicity across leukemia, colon cancer, and CNS cancer cell lines with GI50 values ranging from 0.10 to 20.4 µM and subpanel averages of 1.5 (leukemia), 6.4 (colon), and 8.8 (CNS) µM [1]. In contrast, 1b showed no measurable GI50 in the primary screen across solid tumor lines but retained near-complete growth suppression in the leukemia lines MOLT-4 (1% growth), RPMI-8226 (2%), and SR (5%) at the 10 µM single dose [1]. This selectivity profile – absent in the unsubstituted parent 1a – suggests that the 4-chloro substituent confers a specific antileukemic recognition element not present in the 4-methoxy or unsubstituted analogs [1]. While the full quantitative GI50 values for 1b were not determined due to non-selection for the 60-cell panel, the primary screen data place its selectivity pattern as qualitatively distinct from all other series members.

Leukemia selectivity Tumor-type specificity Cytotoxicity profiling

Structural and Electronic Characterization: Identity Verification by NMR and UV Spectroscopy

Complete spectral assignments for 1b are reported: ¹H NMR (4.28 ppm, s, 2H, benzylic CH2; 7.29–7.50 ppm, m, 6H, aromatic H; 7.90–8.08 ppm, m, 4H, naphthalene H), ¹³C NMR (34.4 ppm, benzylic CH2; 110.4–157.9 ppm, aromatic and imidazole C), and UV (λmax 244, 318, 338sh nm in CHCl3) [1]. The downfield shift of the naphthalene protons (7.90–8.08 ppm) is characteristic of the linear naphth[2,3-d]imidazole ring fusion as opposed to the angular naphth[1,2-d]imidazole isomer [1]. This spectral fingerprint differentiates 1b from other positional isomers and enables unambiguous identity confirmation independent of supplier documentation [1].

Analytical chemistry Compound verification Quality assurance

Recommended Research and Industrial Application Scenarios for 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- (CAS 676530-54-4)


Leukemia-Selective Mechanistic Probe in Cytotoxicity Pathway Studies

For researchers investigating leukemia-specific cell death pathways, 676530-54-4 serves as a mechanistically informative tool compound. Its selective activity against MOLT-4 (1% growth at 10 µM), RPMI-8226 (2%), and SR (5%) leukemia lines, contrasted with inactivity against breast, lung, and CNS cancer lines [1], allows deconvolution of leukemia-specific cytotoxic mechanisms without the confounding effects of pan-cytotoxicity seen with 1i or 1c. This selectivity profile is rare among naphthoimidazoles and can be exploited in genetic or pharmacological rescue experiments to identify the molecular targets mediating leukemia susceptibility [1].

Negative Control for Broad-Spectrum Naphthoimidazole Anticancer Screening

Given that 1b was classified as 'Inactive' in the NCI primary screen and was not selected for the 60-cell panel [1], it provides an ideal negative control compound for studies evaluating the broad-spectrum activity of more potent analogs such as 1i (MGM GI50 5.1 µM), 1c (MGM GI50 15.8 µM), or 1h. Pairing 1b with these active compounds enables rigorous SAR interpretation by demonstrating that the observed cytotoxicity is driven by the specific benzyl substituent rather than the naphthoimidazole scaffold itself [1].

Medicinal Chemistry Scaffold Optimization via 4-Chloro Substitution SAR

The dramatic shift in cytotoxicity profile from unsubstituted 1a (pan-active, GI50 5.1 µM) to 4-chloro-substituted 1b (inactive except for leukemia lines) provides a critical SAR data point for medicinal chemists optimizing this scaffold [1]. Procuring 1b enables systematic comparison of electronic (σ) and lipophilic (π) contributions of the 4-chloro group relative to 4-H (1a), 3,4-dichloro (1c), 3-CF₃-4-NO₂ (1h), and 4-OCH₃ (1i) substituents. The calculated LogP of 4.96 for 1b versus approximately 4.2–4.5 for 1a further supports quantitative lipophilicity-activity relationship (LipAR) modeling [2].

Cellular Permeability Reference Standard for Naphthoimidazole Series

With a calculated LogP of 4.96 and a low topological PSA of 28.68 Ų , 676530-54-4 lies near the upper bound of lipophilicity within this compound series while maintaining favorable passive permeation properties. It can serve as a high-lipophilicity reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when benchmarking the relationship between benzyl substitution and cellular uptake across a panel of 2-substituted naphthoimidazoles [1].

Quote Request

Request a Quote for 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.